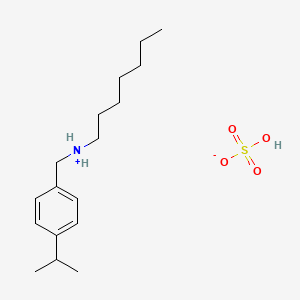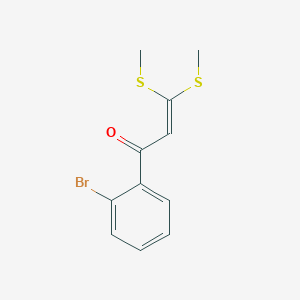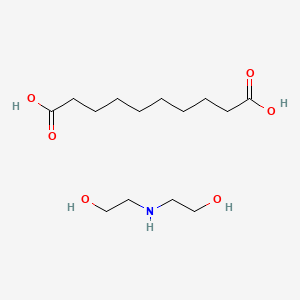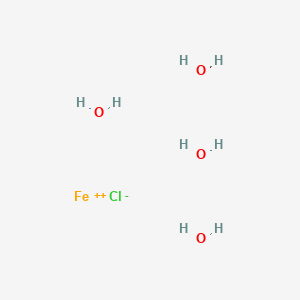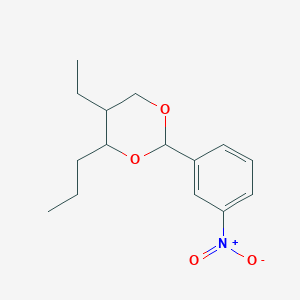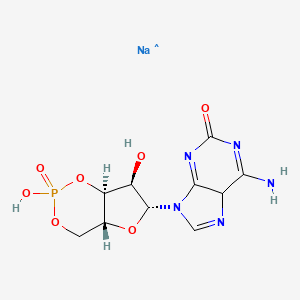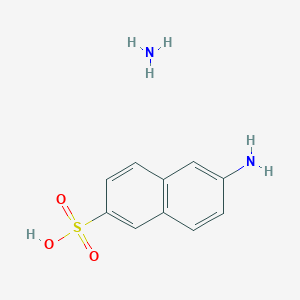
2-Naphthalenesulfonic acid, 6-amino-, monoammonium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Naphthalenesulfonic acid, 6-amino-, monoammonium salt is an organic compound that belongs to the class of naphthalenesulfonic acids. It is a derivative of naphthalene, a bicyclic aromatic hydrocarbon, and contains both an amino group and a sulfonic acid group. This compound is commonly used as an intermediate in the synthesis of dyes and other organic compounds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Amination of 2-Hydroxynaphthalene-6-sulfonic Acid: This method involves the amination of 2-hydroxynaphthalene-6-sulfonic acid using a Bucherer reaction.
Amination of Naphthol: Another method involves the amination of naphthol through an amino sulfonation process.
Industrial Production Methods
Industrial production of 2-Naphthalenesulfonic acid, 6-amino-, monoammonium salt typically involves large-scale chemical reactions under controlled conditions to ensure high yield and purity. The process may include steps such as crystallization, filtration, and drying to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the amino group can be oxidized to form nitro derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to sulfonamide derivatives.
Substitution: The amino group can participate in substitution reactions, such as azo coupling, to form azo dyes.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Diazonium salts for azo coupling reactions.
Major Products Formed
Azo Dyes: Formed through azo coupling reactions.
Nitro Derivatives: Formed through oxidation reactions.
Sulfonamide Derivatives: Formed through reduction reactions.
Applications De Recherche Scientifique
2-Naphthalenesulfonic acid, 6-amino-, monoammonium salt has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including dyes and pigments.
Biology: Employed in the study of enzyme interactions and protein labeling.
Medicine: Investigated for its potential use in drug development and as a diagnostic reagent.
Industry: Utilized in the production of dyes, particularly azo dyes, which are used in textiles and printing.
Mécanisme D'action
The mechanism of action of 2-Naphthalenesulfonic acid, 6-amino-, monoammonium salt involves its interaction with molecular targets such as enzymes and proteins. The amino group can form hydrogen bonds with active sites of enzymes, while the sulfonic acid group can participate in ionic interactions. These interactions can modulate the activity of enzymes and affect biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Amino-4-hydroxy-2-naphthalenesulfonic Acid: Similar in structure but contains a hydroxyl group instead of an ammonium salt.
2-Amino-1-naphthalenesulfonic Acid: Differentiated by the position of the amino and sulfonic acid groups.
6-Chloronaphthalene-2-sulfonic Acid: Contains a chlorine atom instead of an amino group.
Uniqueness
2-Naphthalenesulfonic acid, 6-amino-, monoammonium salt is unique due to its specific combination of functional groups, which allows it to participate in a variety of chemical reactions and makes it a versatile intermediate in organic synthesis.
Propriétés
Numéro CAS |
70682-62-1 |
|---|---|
Formule moléculaire |
C10H12N2O3S |
Poids moléculaire |
240.28 g/mol |
Nom IUPAC |
6-aminonaphthalene-2-sulfonic acid;azane |
InChI |
InChI=1S/C10H9NO3S.H3N/c11-9-3-1-8-6-10(15(12,13)14)4-2-7(8)5-9;/h1-6H,11H2,(H,12,13,14);1H3 |
Clé InChI |
CVCXFIHDLOZXIP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=CC(=C2)S(=O)(=O)O)C=C1N.N |
Numéros CAS associés |
93-00-5 (Parent) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 3-[(2,4-dichlorophenyl)amino]-3-[2-(2,4,6-trichlorophenyl)hydrazino]acrylate](/img/structure/B13773237.png)
![Ethyl 2-[[2-(acetylamino)-4-[bis(3-methoxy-3-oxopropyl)amino]phenyl]azo]-5-nitro-3-thenoate](/img/structure/B13773239.png)


